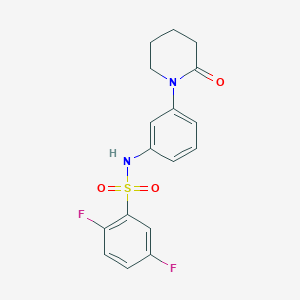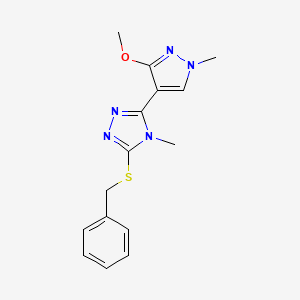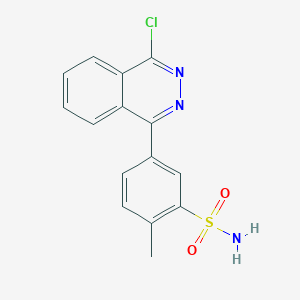
5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide: is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their significant biological activities and pharmacological properties. This compound is characterized by the presence of a chlorophthalazine moiety attached to a methylbenzenesulfonamide group, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is cancer cells, specifically hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) cells . The compound interacts with these cells, affecting their proliferation and survival .
Mode of Action
The compound’s mode of action involves interaction with its targets, leading to changes in the expression levels of various proteins. For instance, it has been observed to increase the level of caspase-8, a protein involved in apoptosis, or programmed cell death . It also affects the levels of VEGF, NF-κB P65, and TNF-α, proteins involved in angiogenesis, inflammation, and immune response, respectively .
Biochemical Pathways
The affected pathways include those involved in cell proliferation, apoptosis, angiogenesis, inflammation, and immune response. The compound’s action on these pathways leads to downstream effects such as reduced cell proliferation, increased apoptosis, and modulation of immune response .
Result of Action
The result of the compound’s action is a decrease in the proliferation of cancer cells and an increase in their apoptosis. This is achieved through the modulation of various proteins and biochemical pathways. For instance, the compound has been observed to increase the level of caspase-8, leading to increased apoptosis . It also reduces the levels of VEGF, NF-κB P65, and TNF-α, leading to reduced angiogenesis and inflammation, and modulation of immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide typically involves the reaction of 4-chlorophthalazine with 2-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include phosphorus pentachloride and phosphorus oxychloride, which help in the chlorination process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophthalazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phthalazine derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 4-(7-Chlorophthalazin-1-yl)morpholine
- 2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione
- N-(4-Chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine (Vatalanib)
Comparison: 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is unique due to its specific structural features and the presence of the methylbenzenesulfonamide group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-6-7-10(8-13(9)22(17,20)21)14-11-4-2-3-5-12(11)15(16)19-18-14/h2-8H,1H3,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRAARVAHRFPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

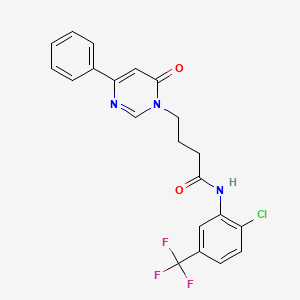
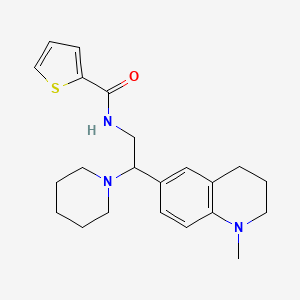
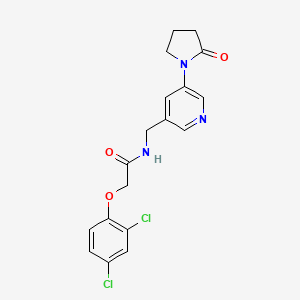
![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B2487486.png)
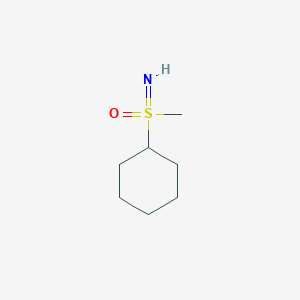
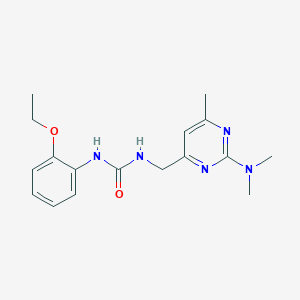
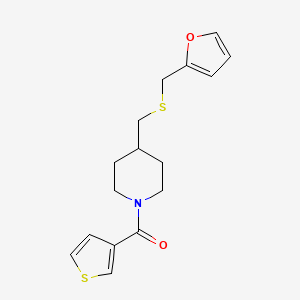
![4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2487491.png)

